Gomisin M2 Gomisin M2 Gomisin M2 is a natural product found in Schisandra chinensis with data available.
See also: Schisandra chinensis fruit (part of).
Brand Name: Vulcanchem
CAS No.: 82425-45-4
VCID: VC21345640
InChI: InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1
SMILES: CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3
Molecular Formula: C22H26O6
Molecular Weight: 386.4 g/mol

Gomisin M2

CAS No.: 82425-45-4

Cat. No.: VC21345640

Molecular Formula: C22H26O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Gomisin M2 - 82425-45-4

Specification

CAS No. 82425-45-4
Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
IUPAC Name (9S,10R)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol
Standard InChI InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1
Standard InChI Key PDDXWOMYBJCSQB-NEPJUHHUSA-N
Isomeric SMILES C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3
SMILES CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3
Canonical SMILES CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3
Appearance Powder

Introduction

Chemical Structure and Properties

Gomisin M2 possesses a complex molecular structure characteristic of lignans derived from Schisandra species. The compound features a dibenzocyclooctadiene skeleton, which contributes significantly to its biological activity. The specific molecular configuration of Gomisin M2 enables it to interact with various cellular targets and influence multiple signaling pathways .

From an analytical perspective, Gomisin M2 can be effectively identified and quantified using high-performance liquid chromatography with diode-array detection (HPLC-DAD). The standard analytical parameters for Gomisin M2 characterization are presented in Table 1.

ParametersConditions
Analytical columnPhenomenex C18 (4.6×300 mm)
HPLC systemGilson HPLC system
DetectorDiode Array detector (200~500 nm)
Mobile phase for Solvent AWater, %
0 min60
30 min15
40 min15
60 min60
Mobile phase for Solvent BMethanol, %
0 min40
30 min85
40 min85
60 min40
Flow rate, ml/min1.0
Column oven temperature, °C30
Injection volume, μl20
Run time, min60

Table 1: HPLC-DAD analytical conditions for Gomisin M2 characterization

The structural characteristics of Gomisin M2 contribute to its considerable stability under standard laboratory conditions, making it suitable for various experimental applications. The compound is soluble in common organic solvents such as methanol and dimethyl sulfoxide, facilitating its use in both in vitro and in vivo studies.

Extraction and Analysis Methods

The primary source of Gomisin M2 remains the fruit of Schisandra chinensis, though it has also been identified in other Schisandra species such as Schisandra rubriflora. The extraction and purification of this compound typically involve a multi-step process designed to isolate it from the complex mixture of phytochemicals present in the plant material.

Standard extraction protocols generally begin with the crushing of dried plant material, followed by solvent extraction using various organic solvents. The crude extract undergoes sequential fractionation and purification steps, often employing a combination of chromatographic techniques including column chromatography and preparative HPLC .

The analytical characterization of Gomisin M2 relies primarily on spectroscopic and chromatographic methods. HPLC-DAD represents the most commonly employed analytical approach, allowing for both qualitative identification and quantitative determination of Gomisin M2 in complex matrices. The standard HPLC conditions outlined in Table 1 enable reliable separation and detection of the compound, with typical retention times established within validated analytical methods.

Mass spectrometry and nuclear magnetic resonance spectroscopy provide additional structural confirmation, particularly for establishing the stereochemical configuration of newly isolated or synthesized Gomisin M2 samples. These analytical approaches collectively ensure the accurate identification and quality assessment of Gomisin M2 for research and potential therapeutic applications.

Pharmacological Activities

Anti-inflammatory Properties

Perhaps the most extensively studied aspect of Gomisin M2's pharmacological profile is its pronounced anti-inflammatory activity. Multiple research groups have demonstrated the efficacy of this compound in alleviating inflammatory conditions, particularly psoriasis-like skin inflammation.

In a comprehensive investigation using an imiquimod (IMQ)-induced psoriasis mouse model, oral administration of Gomisin M2 significantly suppressed the symptoms of psoriasis. This was evidenced by reductions in skin thickness, psoriasis area severity index scores, transepidermal water loss, and myeloperoxidase (MPO)-associated cell infiltration . The compound demonstrated dose-dependent effects, with higher concentrations producing more pronounced anti-inflammatory outcomes.

Gomisin M2 administration resulted in significant reductions in serum levels of tumor necrosis factor-alpha (TNF-α), immunoglobulin G2a (IgG2a), and myeloperoxidase . Furthermore, it decreased MPO-associated cell infiltration in skin tissue in a dose-dependent manner, suggesting a direct modulatory effect on inflammatory cell recruitment and activation.

At the molecular level, Gomisin M2 effectively decreased the production of T helper 1 (Th1) and T helper 17 (Th17)-related cytokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-8 (IL-8), IL-1β, and IL-17A in affected skin tissue . These cytokines play crucial roles in the pathogenesis of inflammatory skin conditions, particularly psoriasis, highlighting the potential therapeutic relevance of Gomisin M2's immunomodulatory effects.

Anti-allergic Properties

Gomisin M2 has demonstrated significant anti-allergic effects through the modulation of mast cell function. Mast cells represent key effector cells in allergic inflammation, and their dysregulation contributes to various allergic disorders.

Research has shown that Gomisin M2 inhibits mast cell degranulation upon immunoglobulin E (IgE) stimulation by suppressing intracellular calcium signaling . Comparative studies have indicated that Gomisin M2's inhibitory effect on mast cell degranulation surpasses that of other related compounds such as schisandrin and gomisin A at equivalent concentrations (10 μM) .

In experimental models, Gomisin M2 inhibited the secretion of pro-inflammatory cytokines from mast cells. These inhibitory effects appear to be mediated through the suppression of FcεRI-mediated activation of signaling molecules, particularly within the Lyn and Fyn pathways . Such targeted modulation of signaling cascades indicates a specific molecular mechanism underlying Gomisin M2's anti-allergic properties.

In vivo studies have corroborated these in vitro findings. Oral administration of Gomisin M2 suppressed passive cutaneous anaphylaxis (PCA) reactions in a dose-dependent manner. Additionally, it reduced active systemic anaphylaxis (ASA) reactions, including hypothermia, histamine release, interleukin-4 production, and IgE generation . These results collectively suggest the potential therapeutic application of Gomisin M2 in allergic conditions.

Anticancer Properties

Emerging research has highlighted the anticancer potential of Gomisin M2, particularly against breast cancer. Studies have demonstrated that this compound effectively inhibits the proliferation of triple-negative breast cancer cell lines, a particularly aggressive subtype of breast cancer with limited treatment options.

The anticancer activity of Gomisin M2 appears to involve multiple mechanisms. Particularly notable is its ability to inhibit the proliferation of breast cancer stem cells by downregulating the Wnt/β-catenin signaling pathway, which plays a crucial role in self-renewal and differentiation of these cells. This finding is significant given the recognized role of cancer stem cells in tumor recurrence and therapeutic resistance.

Gomisin M2 has also demonstrated the capacity to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. In vivo studies using zebrafish models have shown that Gomisin M2 significantly reduced tumor growth in xenografts derived from MDA-MB-231 and HCC1806 breast cancer cell lines, providing additional evidence for its potential application in cancer therapy.

Molecular Mechanisms of Action

The diverse pharmacological effects of Gomisin M2 reflect its ability to modulate multiple molecular targets and signaling pathways. Several key mechanisms have been identified that underlie its anti-inflammatory, anti-allergic, and anticancer activities.

In keratinocytes, Gomisin M2 inhibits the expression of signal transducer and activator of transcription 1 (STAT1) and nuclear factor-kappa B (NF-κB) . These transcription factors play central roles in inflammatory signaling, particularly in response to cytokines such as TNF-α and IFN-γ. By suppressing their activation, Gomisin M2 effectively attenuates the inflammatory cascade in skin cells, which contributes to its beneficial effects in psoriasis-like conditions.

In mast cells, Gomisin M2 modulates allergic responses through the suppression of the Lyn and Fyn pathways . These tyrosine kinases are critical components of the FcεRI signaling cascade, which governs mast cell activation and degranulation in response to allergen exposure. By inhibiting these pathways, Gomisin M2 effectively attenuates the release of inflammatory mediators such as histamine and pro-inflammatory cytokines.

The anticancer effects of Gomisin M2 involve the downregulation of the Wnt/β-catenin signaling pathway in breast cancer stem cells. This pathway plays a crucial role in cancer stemness and is often dysregulated in various cancer types. By modulating this pathway, Gomisin M2 may interfere with the self-renewal and differentiation of cancer stem cells, potentially reducing tumor growth and recurrence.

Additionally, Gomisin M2 appears to influence mitochondrial membrane potential and activate caspase pathways, leading to apoptosis in cancer cells. This pro-apoptotic effect represents another important mechanism underlying its anticancer activity, potentially contributing to tumor growth inhibition observed in experimental models.

Experimental Studies

In Vivo Studies

Complementing the in vitro findings, in vivo studies have provided compelling evidence for Gomisin M2's therapeutic potential in various experimental models.

In an imiquimod-induced psoriasis mouse model, oral administration of Gomisin M2 at doses of 0.1, 1, or 10 mg/kg significantly reduced the symptoms of psoriasis-like skin inflammation . This was determined based on the Psoriasis Area and Severity Index and histological observations. The compound reduced serum levels of inflammatory markers, including TNF-α, IgG2a, and myeloperoxidase, and decreased MPO-associated cell infiltration in skin tissue in a dose-dependent manner .

The anti-allergic effects of Gomisin M2 have been validated in IgE-mediated passive cutaneous anaphylaxis (PCA) and ovalbumin-induced active systemic anaphylaxis (ASA) models . Oral administration of Gomisin M2 suppressed PCA reactions in a dose-dependent manner and reduced ASA reactions, including hypothermia, histamine release, interleukin-4 production, and IgE generation .

These in vivo findings strongly support the potential therapeutic applications of Gomisin M2 in inflammatory skin conditions and allergic disorders. The consistent efficacy observed across multiple experimental models and the dose-dependent nature of the effects further reinforce the compound's pharmacological relevance.

Comparison with Related Compounds

Gomisin M2 belongs to a family of lignans derived from Schisandra chinensis, which includes several structurally related compounds such as Gomisin A, Gomisin N, Schisandrin B, and Schisandrin C. Comparative studies have provided insights into the relative pharmacological activities of these compounds, highlighting the unique properties of Gomisin M2.

In the context of anti-allergic effects, direct comparative assessments have shown that Gomisin M2 exhibits greater inhibition of mast cell degranulation compared to schisandrin and gomisin A at equivalent concentrations (10 μM) . This superior efficacy suggests structural features specific to Gomisin M2 that enhance its interaction with relevant molecular targets in mast cells.

While other lignans from Schisandra chinensis also possess beneficial properties, including anti-inflammatory and antioxidant activities, Gomisin M2 has demonstrated particular promise in anti-inflammatory and anti-allergic applications . The specific molecular structure of Gomisin M2 appears to confer a unique pharmacological profile that distinguishes it from related compounds and potentially enhances its therapeutic value in certain contexts.

Further comparative studies would be valuable for fully characterizing the structure-activity relationships among these related lignans. Such investigations could inform targeted structural modifications to enhance specific pharmacological properties, potentially leading to optimized derivatives with improved efficacy or pharmacokinetic properties for therapeutic applications.

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